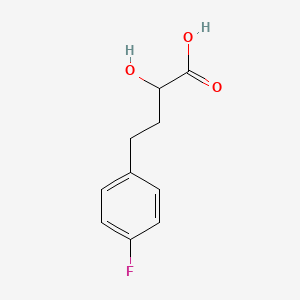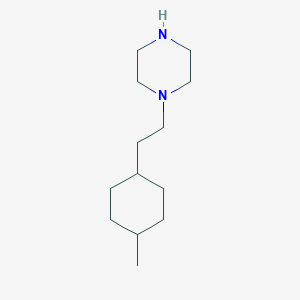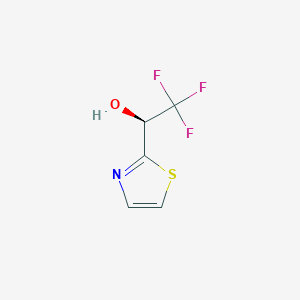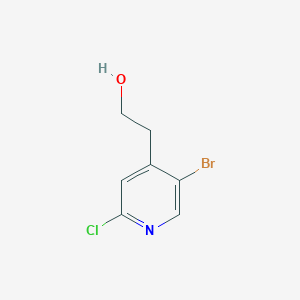
4-(4-Fluorophenyl)-2-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-2-hydroxybutanoic acid is an organic compound that features a fluorinated phenyl group attached to a hydroxybutanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield the desired product. Another method involves the use of 4-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and reduction to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(4-Fluorophenyl)-2-oxobutanoic acid, while reduction can produce 4-(4-Fluorophenyl)-2-hydroxybutanol.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity, while the hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorocinnamic acid
- 4-Fluorobenzoic acid
Uniqueness
4-(4-Fluorophenyl)-2-hydroxybutanoic acid is unique due to its combination of a fluorinated phenyl group and a hydroxybutanoic acid backbone. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the presence of the hydroxy group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9,12H,3,6H2,(H,13,14) |
Clave InChI |
JUWBMSDOTPWEDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCC(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)










![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)

